2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide
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Overview
Description
2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a phenylpiperazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes nitration, chlorination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide: Known for its inhibitory activity against protein kinases.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor.
Uniqueness
2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H21ClN4O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21ClN4O4/c25-21-11-10-18(29(32)33)16-20(21)23(30)26-22-9-5-4-8-19(22)24(31)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,30) |
InChI Key |
JNCIPOZJHPYAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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